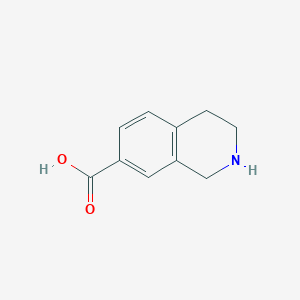

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

描述

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their presence in various natural alkaloids. These compounds are significant due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid group at the 7th position, making it a valuable scaffold in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which cyclizes benzylamine derivatives to form the tetrahydroisoquinoline core. Another method is the Bischler–Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under acidic conditions.

For example, the synthesis might start with the condensation of a benzylamine derivative with glyoxylic acid, followed by cyclization under acidic conditions to form the tetrahydroisoquinoline ring. The carboxylic acid group can then be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

科学研究应用

Peptide Synthesis

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is utilized as a protecting group in solid-phase peptide synthesis. This role enhances the efficiency and yield of peptide chains by preventing unwanted reactions during synthesis. The compound allows for selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins .

Drug Development

The compound plays a crucial role in developing pharmaceuticals targeting specific biological pathways. Its derivatives have been explored for their potential therapeutic effects on various conditions:

- Neurological Disorders : Research indicates that derivatives of this compound may influence neurotransmitter systems, offering insights into treatments for neurological disorders .

- Anti-Cancer Activity : A study demonstrated that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits antiproliferative activity against colorectal carcinoma by blocking IL-6 mediated signals. This compound was shown to reduce tumor growth in animal models by modulating key oncogenic pathways (IL-6/JAK2/STAT3) involved in cancer progression .

Bioconjugation

This compound is also employed in bioconjugation processes that enable researchers to attach biomolecules to surfaces or other molecules. This application is essential for developing diagnostics and therapeutics that require precise targeting of biological systems .

Fibrinogen Receptor Antagonists

Recent studies have highlighted the potential of this compound derivatives as novel fibrinogen receptor antagonists. These compounds have demonstrated high antiaggregatory activities in human platelet-rich plasma and the ability to block fibrinogen binding to platelets. Such properties make them candidates for developing treatments for thrombotic disorders .

Analytical Chemistry

In analytical chemistry, this compound aids in developing methods for detecting and quantifying biological molecules. Its ability to enhance the sensitivity and specificity of assays makes it valuable for research applications .

Case Studies and Research Findings

作用机制

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), affecting neurotransmitter levels and exhibiting neuroprotective effects.

相似化合物的比较

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid can be compared with other tetrahydroisoquinoline derivatives, such as:

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Differing in the position of the carboxylic acid group, this compound has distinct biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: The presence of methoxy groups alters its chemical reactivity and biological properties.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another positional isomer with unique applications in medicinal chemistry.

生物活性

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid (THIQ-7-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

THIQ-7-CA and its derivatives have been studied for various biological activities, including:

- Anticancer Activity : Compounds derived from THIQ-7-CA have shown promising results as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, certain derivatives exhibited IC50 values lower than that of the well-known HDAC inhibitor Vorinostat, indicating their potential as anticancer agents .

- Antimalarial Activity : THIQ derivatives have been identified as effective against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies revealed that specific modifications could enhance potency against resistant strains .

- Platelet Aggregation Inhibition : Recent studies demonstrated that THIQ-7-CA derivatives act as antagonists of the αIIbβ3 fibrinogen receptor, inhibiting platelet aggregation in human plasma. This property suggests potential applications in treating thrombotic conditions .

Anticancer Mechanisms

The anticancer activity of THIQ-7-CA is primarily attributed to its ability to inhibit HDACs and modulate apoptosis pathways. For example:

- HDAC Inhibition : The compound's ability to inhibit HDACs leads to the reactivation of silenced tumor suppressor genes and promotes cancer cell apoptosis. The binding affinity for Bcl-2 family proteins further supports its role in inducing apoptosis in cancer cells .

Antimalarial Mechanisms

THIQ derivatives target multiple stages of the Plasmodium lifecycle:

- Gametocyte Development : These compounds significantly affect gametocyte development but show limited effects on liver stages, indicating a targeted mechanism that could be exploited for antimalarial therapies .

Antiplatelet Activity

The antiaggregatory effect on platelets is mediated through:

- Fibrinogen Receptor Blocking : THIQ-7-CA acts as an RGD mimetic, blocking the binding of fibrinogen to the αIIbβ3 receptor on platelets, thereby preventing aggregation .

Structure-Activity Relationships (SAR)

The biological activity of THIQ derivatives is highly dependent on their structural modifications. Notable findings include:

| Compound | Modification | Biological Activity | IC50 Value |

|---|---|---|---|

| 13a | Methyl group at position 4 | HDAC inhibition | 0.58 µM |

| 7d | Ethyl substitution | HDAC inhibition | 1.00 µM |

| 11t | Bcl-2 binding affinity | Induces apoptosis | Ki = 5.2 µM |

| Various | Substituents on nitrogen | Antimalarial activity | Potent against resistant strains |

These results highlight that specific substituents can enhance or diminish biological activity, underscoring the importance of SAR studies in drug development.

Case Studies

- Anticancer Study : A study involving a series of THIQ derivatives showed that compounds with specific substitutions exhibited significant anti-proliferative activities against various cancer cell lines. Compound 11t was particularly noted for inducing apoptosis via caspase activation in Jurkat cells .

- Antimalarial Research : In hit-to-lead studies for antimalarial agents, several THIQ analogues were synthesized and tested against P. falciparum. The most potent compounds showed effective inhibition across multiple resistant strains, demonstrating their potential as new antimalarial drugs .

- Platelet Aggregation Inhibition : Research into THIQ-7-CA derivatives revealed their ability to inhibit platelet aggregation effectively. This was assessed using human platelet-rich plasma, where compounds demonstrated high antiaggregatory activity compared to standard treatments .

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNSOIKACZHLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。